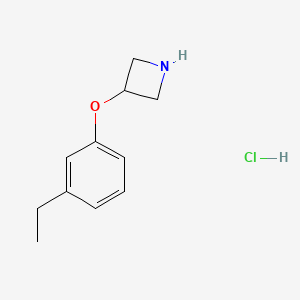
Cyclopentyl(2,4-difluorophenyl)methanamine
Overview
Description
Cyclopentyl(2,4-difluorophenyl)methanamine is a chemical compound with the CAS Number: 1341830-26-9 . It has a molecular weight of 211.25 .
Molecular Structure Analysis
The InChI code for Cyclopentyl(2,4-difluorophenyl)methanamine is1S/C12H15F2N/c13-9-3-4-10(11(14)7-9)12(8-15)5-1-2-6-12/h3-4,7H,1-2,5-6,8,15H2 . This indicates that the molecule consists of a cyclopentyl group attached to a 2,4-difluorophenyl group via a methanamine linkage. The storage temperature is not specified, but it is generally recommended to store such compounds in a dark place, under an inert atmosphere, at room temperature .
Scientific Research Applications
Medicinal Chemistry
Cyclopentyl(2,4-difluorophenyl)methanamine: shows promise in medicinal chemistry due to its structural features. The presence of difluorophenyl and cyclopentyl groups may contribute to its bioactivity, making it a potential candidate for drug development. Its physicochemical properties suggest high gastrointestinal absorption and blood-brain barrier permeability, indicating its potential use in central nervous system drugs .
Pharmacokinetics
The compound’s pharmacokinetic profile is favorable, with predictions of high GI absorption and the ability to cross the blood-brain barrier. It is not a P-glycoprotein substrate, which is beneficial as it may not be actively expelled from the brain or intestines, enhancing its therapeutic potential .
Drug Design
In drug design, Cyclopentyl(2,4-difluorophenyl)methanamine could be utilized as a building block due to its moderate lipophilicity and balanced polar surface area. These characteristics are essential for designing compounds with optimal drug-like properties .
Lead Optimization
The molecule could serve as a lead compound in optimization studies. Its synthetic accessibility score indicates that it is relatively easy to synthesize, which is advantageous for iterative cycles of synthesis and testing in lead optimization processes .
Safety and Toxicology
Safety assessments are crucial in the early stages of drug development. The compound is classified with hazard statements such as harmful if swallowed and causes serious eye irritation, which must be carefully considered when developing pharmaceutical agents .
Chemical Biology
In chemical biology, the compound’s ability to inhibit certain cytochrome P450 enzymes, like CYP1A2 and CYP2D6, suggests it could be used to study enzyme-substrate interactions and the metabolism of other drugs .
Analytical Chemistry
Cyclopentyl(2,4-difluorophenyl)methanamine: can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC, making it a suitable standard or reference compound in analytical studies .
Safety and Hazards
properties
IUPAC Name |
cyclopentyl-(2,4-difluorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N/c13-9-5-6-10(11(14)7-9)12(15)8-3-1-2-4-8/h5-8,12H,1-4,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STRHHDZYNRAYGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=C(C=C(C=C2)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl(2,4-difluorophenyl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-(3,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1519497.png)
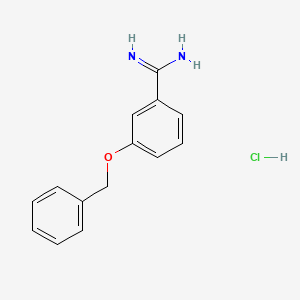
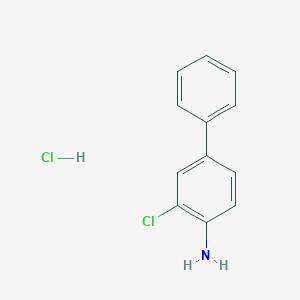
![2-[4-(Aminomethyl)-2-methoxyphenoxy]acetamide hydrochloride](/img/structure/B1519501.png)
![5-amino-1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1519503.png)
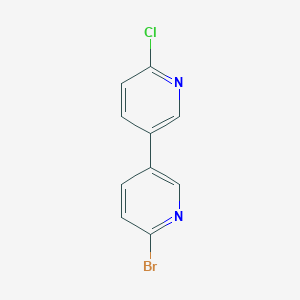
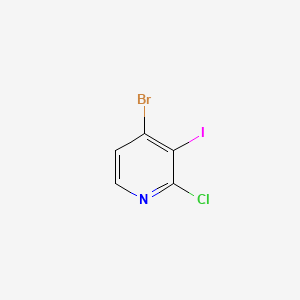
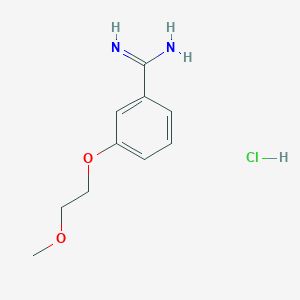

![2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methylphenyl)acetamide hydrochloride](/img/structure/B1519510.png)
![3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide](/img/structure/B1519511.png)
